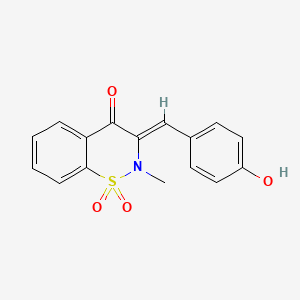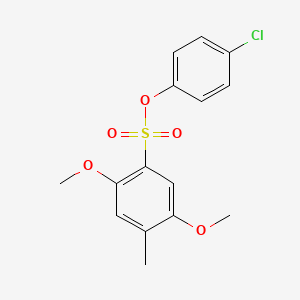
2-(6-methoxy-2-naphthyl)-N-(1-methylbutyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methoxy-2-naphthyl)-N-(1-methylbutyl)propanamide is a chemical compound with a complex structure that includes a naphthalene ring substituted with a methoxy group and a propanamide moiety. This compound is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxy-2-naphthyl)-N-(1-methylbutyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-2-naphthylamine and 1-methylbutylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methoxy-2-naphthyl)-N-(1-methylbutyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides in anhydrous conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Applications De Recherche Scientifique
2-(6-Methoxy-2-naphthyl)-N-(1-methylbutyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(6-methoxy-2-naphthyl)-N-(1-methylbutyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naproxen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar naphthalene structure.
Ibuprofen: Another NSAID with a similar mechanism of action but different chemical structure.
Ketoprofen: An NSAID with a similar therapeutic profile.
Uniqueness
2-(6-Methoxy-2-naphthyl)-N-(1-methylbutyl)propanamide is unique due to its specific structural features and the presence of the methoxy and propanamide groups, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C19H25NO2 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-(6-methoxynaphthalen-2-yl)-N-pentan-2-ylpropanamide |
InChI |
InChI=1S/C19H25NO2/c1-5-6-13(2)20-19(21)14(3)15-7-8-17-12-18(22-4)10-9-16(17)11-15/h7-14H,5-6H2,1-4H3,(H,20,21) |
Clé InChI |
MDPHDHOAVRWZEH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)NC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B13374094.png)
![[3-(4-chlorophenyl)-1-(methoxymethyl)-1H-pyrazol-5-yl][bis(4-methoxyphenyl)]methanol](/img/structure/B13374100.png)

![7-[(diethylamino)methyl]-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B13374109.png)
![methyl 4-{[1-[2-(dimethylamino)ethyl]-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13374114.png)
![N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide](/img/structure/B13374118.png)



![ethyl 4-({2-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13374155.png)
![N-{[(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B13374159.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B13374173.png)
![3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13374183.png)

